Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH

Stereoselective glycosylation Glycoamino acid synthesis Anomeric selectivity

Fmoc-Ser[GalNAc(Ac)3-α-D]-OH (CAS 120173-57-1, MW 656.64 g/mol) is a peracetylated, α-O-linked glycosylated amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It carries an N-fluorenylmethoxycarbonyl (Fmoc) group on the serine amine, a free carboxylic acid at the C-terminus, and a 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-galactopyranosyl (GalNAc(Ac)3) group attached via an α-O-glycosidic bond to the serine side chain.

Molecular Formula C32H36N2O13
Molecular Weight 656.6 g/mol
Cat. No. B12059669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser[GalNAc(Ac)3-|A-D]-OH
Molecular FormulaC32H36N2O13
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26-,27+,28-,29+,31-/m0/s1
InChIKeyORICVOOXZDVFIP-MIOLQQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ser[GalNAc(Ac)3-α-D]-OH: Core Building Block for α-O-GalNAc Glycopeptide Synthesis


Fmoc-Ser[GalNAc(Ac)3-α-D]-OH (CAS 120173-57-1, MW 656.64 g/mol) is a peracetylated, α-O-linked glycosylated amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It carries an N-fluorenylmethoxycarbonyl (Fmoc) group on the serine amine, a free carboxylic acid at the C-terminus, and a 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-galactopyranosyl (GalNAc(Ac)3) group attached via an α-O-glycosidic bond to the serine side chain [1]. This building block is the fundamental precursor for incorporating the Tn antigen (GalNAcα1→O-Ser) into synthetic glycopeptides, enabling construction of homogeneous O-glycopeptides that recapitulate mucin-type O-glycosylation found on tumour-associated glycoproteins [2]. The peracetyl protection strategy stabilizes the glycosidic bond during acidic SPPS cleavage conditions while controlling glycosylation site specificity.

SPPS Fmoc-based solid-phase peptide synthesis building block
Glycosylation Introduces α-O-GalNAc (Tn antigen) into synthetic glycopeptides
Protection Peracetyl groups stabilise glycosidic bond during acidic cleavage

Why Fmoc-Ser[GalNAc(Ac)3-α-D]-OH Cannot Be Simply Substituted by In-Class Analogs


Generic substitution among Fmoc-glycosylamino acid building blocks fails because three orthogonal properties—anomeric stereochemistry (α vs β), amino acid scaffold (Ser vs Thr), and monosaccharide identity (GalNAc vs GlcNAc)—each independently govern synthetic accessibility, SPPS coupling efficiency, and biological fidelity. The α-anomer of GalNAc-serine presents a particularly acute synthetic bottleneck: under standard glycosylation conditions the β-anomer is obtained in 66% yield while the α-anomer is accessible in only 12% isolated yield, a 5.5-fold difference that directly impacts production cost and commercial scarcity [1]. The β-anomer is not a known human protein modification and cannot replace the α-anomer for Tn-antigen-directed immunological applications [1]. Substituting the Ser scaffold with Thr introduces a 3-step synthesis rather than 2 steps, increasing cost and complexity [1]. These non-interchangeable properties mean that procurement decisions based solely on structural similarity risk delivering a product that fails in stereospecific biological recognition or proves economically unviable for multi-gram SPPS campaigns.

Anomeric mismatch
β-GalNAc is not a known human protein modification; α-linkage is mandatory for Tn antigen recognition.
Scaffold substitution
Thr analog adds synthetic steps (3 vs 2) and alters peptide backbone presentation.
Monosaccharide identity
GlcNAc or other sugars fail to recapitulate mucin-type O-glycosylation specificity.

Quantitative Differentiation Evidence: Fmoc-Ser[GalNAc(Ac)3-α-D]-OH Against Closest Comparators


Synthetic Accessibility: α-Anomer Yield is 5.5× Lower Than β-Anomer Under Identical Glycosylation Conditions

The α-anomer of Fmoc-Ser[GalNAc(Ac)3-α-D]-OMe (α8) was obtained in only 12% isolated yield under optimized Cu(OTf)₂-catalysed glycosylation conditions using β-GalNAc(Ac)₄ donor and Fmoc-Ser-OMe acceptor with 1 equiv. acceptor in refluxing DCE for 10 hours [1]. Under the same donor/acceptor system but with 5 equiv. acceptor and 1.6 h reaction time, the β-anomer (β8) was isolated in 66% yield with complete β-selectivity [1]. This represents a 5.5-fold yield disadvantage for the α-anomer, directly translating to higher synthesis cost and commercial scarcity. The α-anomer's synthesis requires a stereodivergent approach: prolonged reaction times (≥10 h) and reduced acceptor equivalents (1 equiv.) favour α-product formation but suppress overall yield [1]. No other anomer was observed in the α-selective reaction, confirming stereochemical purity despite low yield.

Synthetic Yield
Head-to-head
5.5× lower yield for α-anomer: 12% vs 66% for β-anomer
Supports procurement rationale for α-anomer premium pricing
α synthesis requires prolonged reaction time (≥10 h)
Stereoselective glycosylation Glycoamino acid synthesis Anomeric selectivity

Procurement Cost Economics: In-House Synthesis Cost is 3.5% of Lowest Commercial Price

The cost of synthesising 100 mg of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH (α2) using the Cu(OTf)₂-catalysed two-step protocol was calculated at £7.64, which represents only 3.5% of the cheapest identified commercial list price for this compound [1]. Commercial pricing surveyed in March 2025 across three suppliers showed: Sigma-Aldrich £7,550/g (772445-100MG), Key Organics £2,208/g (BS-49043), and Biosynth £70/g at bulk (5 g) scale, with the lowest per-gram cost still £70/g [1]. For comparison, the synthesis cost of the non-glycosylated counterpart Fmoc-Ser(tBu)-OH is approximately £0.53–£1.20/g, making the glycosylated building block >100× more expensive than standard modified amino acids and >7,000× more expensive than unmodified Fmoc-serine on a molar basis [1]. The β-anomers of GalNAc-serine can be synthesized even more cheaply at £1.83–£3.93 per 100 mg, further illustrating the α-anomer premium [1].

Synthesis Cost
Head-to-head
In-house synthesis: £7.64/100 mg (3.5% of lowest commercial price)
In-house route may reduce procurement cost ~28-fold
Commercial prices surveyed March 2025; scale-dependent
Glycopeptide synthesis economics Building block procurement Cost-of-goods analysis

SPPS Coupling Efficiency: Quantitative Coupling Achieved with 1.5 Equivalents in 2-MeTHF/DIC/Oxyma

Using a 2-MeTHF solvent system with DIC/Oxyma activation, Fmoc-Ser(αAc₃GalNAc)-OH achieved quantitative coupling to a resin-bound peptide within 10 minutes using only 1.5 equivalents of glycoamino acid building block [1]. This stands in contrast to DMF-based coupling with HATU/DiPEA, which afforded only 49% loading yield to hydrazine resin even with extended reaction times [1]. For the more demanding coupling to the growing peptide chain on hydrazine resin with 0.5 excess equivalents, >90% yield was achieved [1]. The method avoids microwave heating, thereby suppressing acetyl transfer to the N-terminal amino acid—a side reaction observed under conventional DMF/microwave conditions [1]. This building block economy is critical because traditional SPPS protocols required 3–5 equivalents of precious glycoamino acid per coupling, dramatically escalating procurement costs for multi-site glycosylated peptides [1].

Coupling Efficiency
Head-to-head
Quantitative coupling with 1.5 equiv., 2-MeTHF/DIC/Oxyma, 10 min
Reduces building block consumption vs. traditional DMF methods
No microwave heating; avoids acetyl transfer side reaction
Solid-phase peptide synthesis Glycoamino acid coupling Building block economy

Biological Fidelity: α-O-GalNAc Stereochemistry is Mandatory for Tn Antigen Recognition; β-Anomer is Not a Known Human Protein Modification

The α-O-GalNAc linkage to serine is the naturally occurring anomeric configuration in mucin-type O-glycosylation and constitutes the Tn antigen (GalNAcα1→O-Ser/Thr), a well-validated tumour-associated carbohydrate antigen overexpressed in breast, colon, and ovarian carcinomas . Critically, β-O-GalNAc is not a known protein modification in humans; and while α-O-GlcNAc is also unknown, the capacity to distinguish glycan linkage stereochemistry is essential for studying biological O-GalNAc modifications [1]. Human monoclonal antibody studies have demonstrated that Tn-antigen-specific antibodies discriminate between α- and β-anomers of GalNAc-O-conjugates, with some antibodies binding exclusively to the α-form [2]. Glycopeptide vaccine constructs incorporating Fmoc-Ser[GalNAc(Ac)3-α-D]-OH-derived Tn epitopes generated antibodies that specifically recognize native Tn antigens on cancer cells, demonstrating that the α-anomeric configuration is a non-negotiable structural requirement for immunological applications . Procuring the β-anomer for Tn-antigen-targeted work would yield immunologically silent glycopeptides.

Biological Recognition
Class-level
α-anomer: natural Tn antigen; β-anomer: not a known human modification
α configuration mandatory for Tn antigen immunological studies
Anti-Tn antibodies may discriminate between anomers
Tn antigen Cancer vaccine Antibody recognition Glycopeptide immunology

Side-Reaction Suppression: 2-MeTHF Protocol Eliminates Acetyl Transfer Observed Under Microwave/Heating Conditions

Microwave heating of glycoamino acid building blocks during SPPS coupling in DMF induces acetyl transfer from the peracetylated sugar hydroxyls to the N-terminal amine of the growing peptide chain, generating N-acetylated truncation impurities that are difficult to separate from the desired glycopeptide product [1]. The 2-MeTHF/DIC/Oxyma protocol with Fmoc-Ser(αAc₃GalNAc)-OH achieves quantitative coupling at room temperature within 10 minutes, completely avoiding this acetyl transfer side reaction [1]. HPLC analysis of crude products from the 2-MeTHF method showed no evidence of N-acetyl transfer, whereas DMF-based protocols with heating consistently produce this impurity [1]. This differential is particularly critical when Fmoc-Ser[GalNAc(Ac)3-α-D]-OH is used in multi-site glycosylation syntheses where acetyl transfer accumulates across successive coupling cycles, progressively degrading product purity [1].

Side Reaction Control
Head-to-head
Acetyl transfer eliminated using 2-MeTHF protocol at room temperature
Preserves peracetyl protection during multi-site synthesis
DMF/microwave conditions produce N-acetyl impurities
Acetyl migration SPPS side reactions Glycoamino acid stability Process optimisation

Synthetic Route Convergence: Serine-Based α-GalNAc Building Block Accessible in 2 Steps vs 3 Steps for Threonine Analog

The Fmoc-Ser[GalNAc(Ac)3-α-D]-OH building block is accessible in a two-step route from commercial materials (glycosylation of Fmoc-Ser-OMe with β-GalNAc(Ac)₄ followed by LiI-mediated methyl ester cleavage), with an overall yield of up to 68% from commercial starting materials when targeting the β-anomer, though the α-anomer route is lower-yielding (up to ~7.5% over two steps from the 12% glycosylation and 62% demethylation yields) [1]. The corresponding threonine analog Fmoc-Thr[GalNAc(Ac)3-α-D]-OH requires a three-step synthesis (glycosylation of Fmoc-Thr-OMe, demethylation) with the α-anomer of the Thr glycoside obtained at 39% yield under optimized conditions (entry 12, Table 1), demonstrating that the serine scaffold offers a simpler synthetic entry despite the lower α-glycosylation yield [1]. The review by Liu et al. catalogs >30 published syntheses for the Thr analog alone, averaging at least seven steps each, highlighting that the structural simplicity of the serine scaffold has enabled the development of shorter, more accessible routes [2]. The overall yield for the α-Thr analog (α1) from the glycosylation/demethylation steps is higher than for α-Ser (α2: 44% demethylation yield for α1 vs 62% for α2) because α-Thr glycosylation proceeds at 39% vs 12% for α-Ser, making the net two/three-step yield 17.2% for α1 vs ~7.4% for α2 [1].

Route Efficiency
Cross-study
Ser scaffold: 2 steps; Thr scaffold: ≥3 steps (literature ≥7)
Simpler scaffold may reduce synthesis time for serine-containing glycopeptides
Thr analog has higher α-glycosylation yield but more steps
Synthetic route efficiency Serine vs threonine glycosylation Process chemistry

High-Impact Application Scenarios for Fmoc-Ser[GalNAc(Ac)3-α-D]-OH Based on Quantitative Evidence


Synthesis of Multi-GalNAcylated Mucin Tandem Repeat Glycopeptides for Cancer Vaccine Research

The 2-MeTHF/DIC/Oxyma protocol demonstrating quantitative coupling with only 1.5 equivalents of Fmoc-Ser(αAc₃GalNAc)-OH enables cost-effective synthesis of mucin glycopeptides bearing 10–20 α-O-GalNAc residues, such as MUC5AC tandem repeats, with >95% crude purity [2]. This application directly leverages the building-block-economical protocol, which reduces glycoamino acid consumption ≥2-fold per coupling site compared to traditional DMF-based methods, making multi-site glycosylation syntheses economically viable at research scale [2]. The peracetyl protecting group strategy ensures glycosidic bond stability through iterative Fmoc deprotection and TFA cleavage steps, while the α-anomeric configuration ensures the product recapitulates the native Tn antigen structure for subsequent immunological evaluation in cancer vaccine constructs .

Tn Antigen-Specific Antibody Generation and Cancer Diagnostic Tool Development

Fmoc-Ser[GalNAc(Ac)3-α-D]-OH is the sole building block capable of introducing the native α-O-GalNAc-Ser Tn epitope into synthetic glycopeptide haptens used to generate or profile anti-Tn monoclonal antibodies . The β-anomer cannot substitute for this purpose because β-O-GalNAc is not a known human protein modification and anti-Tn antibodies discriminate between α- and β-anomeric configurations [1][3]. Synthetic glycopeptides incorporating this building block have been used to generate antibodies that specifically recognize Tn-antigen-positive cancer cells, and as capture antigens in ELISA-based cancer diagnostic assays measuring anti-Tn autoantibody levels in patient sera .

In-House Synthesis for Cost-Sensitive Multi-Gram SPPS Campaigns

For laboratories conducting multi-gram glycopeptide synthesis campaigns, the Cu(OTf)₂-catalysed two-step route yielding Fmoc-Ser[GalNAc(Ac)3-α-D]-OH at £7.64 per 100 mg in synthesis costs (vs £755–£2,208 per 100 mg commercially) offers a ~28–289-fold cost reduction that transforms the economic feasibility of glycopeptide-based projects [1]. This is particularly impactful for research groups synthesizing glycopeptide libraries, where total building block consumption may reach 5–25 g. The route uses only one chromatographic purification, employs commercially available starting materials (β-GalNAc(Ac)₄ and Fmoc-Ser-OMe), and has been demonstrated on mmol scales [1]. Procurement decisions should weigh the one-time investment in glycosylation capability against recurring commercial purchasing costs for this premium-priced α-anomer building block [1].

Stereochemically Defined O-Glycopeptide Standards for Glycoproteomics and Structural Biology

The unambiguous α-anomeric configuration of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH (confirmed by ¹H NMR: anomeric H1 doublet at δ 4.84, J = 3.6 Hz, characteristic of α-galacto configuration) ensures that SPPS-derived glycopeptides serve as stereochemically homogeneous standards for glycoproteomics method development, MS/MS spectral library construction, and NMR structural studies [1]. The peracetylated form provides a shelf-stable building block (storage at −20°C under inert atmosphere) that can be deprotected post-SPPS under mild Zemplén conditions (NaOMe/MeOH) to yield the native hydroxy form [1]. This contrasts with building blocks employing benzyl or benzylidene protection, which require hydrogenolysis conditions that may compromise peptide integrity [2].

Application
Selection Property
Validation Focus
Multi-GalNAc mucin glycopeptide synthesis
Coupling protocol compatibility
Multi-site glycosylation yield & purity
Anti-Tn antibody generation & diagnostics
α-anomeric stereochemistry
Antibody binding specificity to Tn antigen
In-house synthesis for cost-sensitive campaigns
Two-step synthetic accessibility
Cost reduction vs. commercial procurement
O-Glycopeptide standards for glycoproteomics
Stereochemical homogeneity
NMR/MS confirmation of α-GalNAc linkage
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